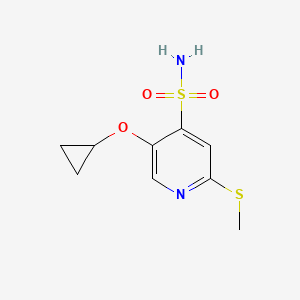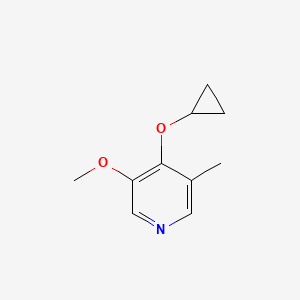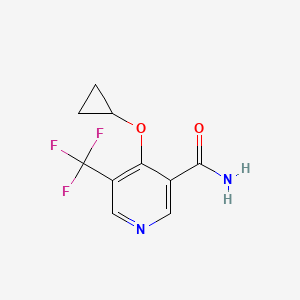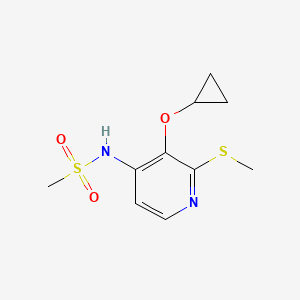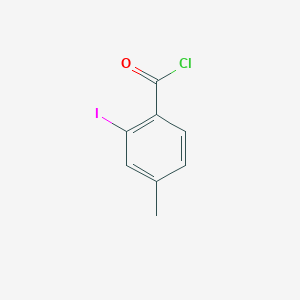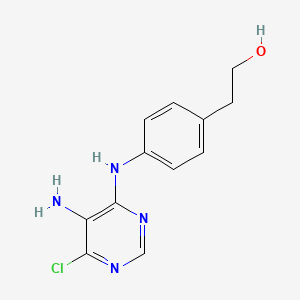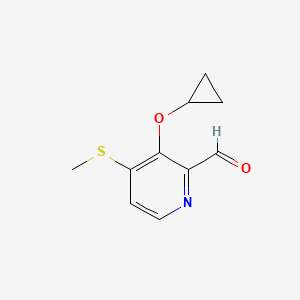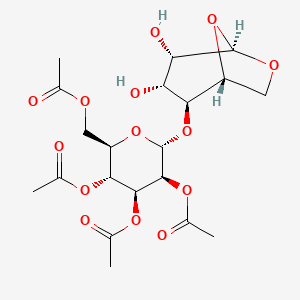
1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-b-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-b-D-mannopyranose is a complex carbohydrate derivative. It is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry. This compound is known for its unique structural properties, which make it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-b-D-mannopyranose typically involves multiple steps. The process begins with the acetylation of mannopyranose derivatives, followed by the formation of the anhydro bridge. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-b-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-b-D-mannopyranose has several scientific research applications, including:
Chemistry: Used as a model compound to study carbohydrate chemistry and reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-b-D-mannopyranose involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-a-D-glucopyranosyl)-b-D-glucopyranose
- 1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-b-D-galactopyranose
Uniqueness
1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-b-D-mannopyranose is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and development applications.
Properties
Molecular Formula |
C20H28O14 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,3R,4S,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H28O14/c1-7(21)27-5-12-16(29-8(2)22)17(30-9(3)23)18(31-10(4)24)20(33-12)34-15-11-6-28-19(32-11)14(26)13(15)25/h11-20,25-26H,5-6H2,1-4H3/t11-,12-,13-,14+,15-,16-,17+,18+,19-,20-/m1/s1 |
InChI Key |
BLYGWFGOYKRANK-HVKNZAJKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]3CO[C@H](O3)[C@H]([C@H]2O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C(C2O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B14812233.png)
![4-[2-(Pyridin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14812234.png)
![tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14812245.png)
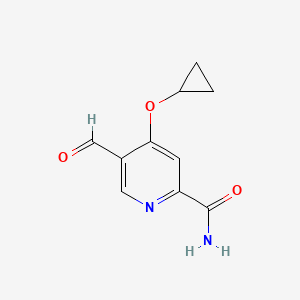
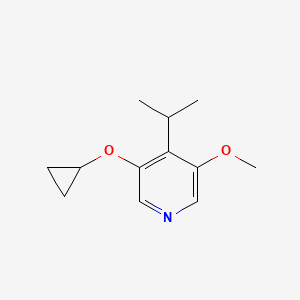
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14812249.png)
![4-fluoro-N-{[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14812252.png)
